N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide
Description
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide is a quinoline-based sulfonamide derivative characterized by a 2-methyl substituent, a 4-oxo group on the dihydroquinoline core, and a benzenesulfonamide moiety at position 6. The benzenesulfonamide group is a common pharmacophore in enzyme inhibitors, often contributing to binding interactions with biological targets via hydrogen bonding or π-stacking .
Properties
CAS No. |
870548-83-7 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-1H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-9-16(19)14-8-7-12(10-15(14)17-11)18-22(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,19) |
InChI Key |
UPUNQEFRDYLVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide typically involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The benzenesulfonamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the primary applications of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide is its antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various pathogens. For instance, derivatives of 4-oxoquinoline have been shown to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. Research highlights the potential of these compounds in targeting multidrug-resistant cancer cells, suggesting a promising avenue for cancer treatment .
Pharmaceutical Applications
Drug Development
this compound is being explored for its potential as a lead compound in drug development. Its structural attributes allow for modifications that can enhance pharmacological properties such as solubility and bioavailability. The ability to synthesize analogs with improved efficacy could lead to new therapeutic agents for treating infectious diseases and cancer .
Formulation Studies
The compound's compatibility with various excipients has been studied to optimize formulations for oral or injectable routes. Formulation studies focus on enhancing the stability and release profiles of the active ingredient, which is critical for ensuring therapeutic effectiveness .
Material Science Applications
Polymeric Composites
In material science, this compound has been incorporated into polymeric matrices to develop composite materials with enhanced mechanical and thermal properties. These composites are investigated for applications in coatings and biomedical devices due to their improved durability and resistance to degradation .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various derivatives of quinoline showed that compounds structurally similar to this compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy. -
Cancer Cell Apoptosis Induction
Research focusing on the anticancer effects of quinoline derivatives revealed that this compound could induce programmed cell death in resistant cancer cell lines. This finding suggests its potential role as a therapeutic agent in oncology. -
Formulation Optimization Study
A recent formulation study assessed the stability and release kinetics of this compound when combined with different excipients. Results indicated that certain combinations significantly improved the solubility and bioavailability of the compound.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell growth. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Key Observations:
- Substituent Positioning: The target compound’s 2-methyl and 4-oxo groups differentiate it from styrylquinoline derivatives (e.g., ), which feature a chlorine at C5 and hydroxyl at C7. These groups in styryl derivatives enhance HIV integrase inhibition, likely due to increased hydrogen bonding and electron-withdrawing effects .
- Core Complexity: The indoloquinazoline derivative () has a fused aromatic system, increasing rigidity and polarity compared to the simpler dihydroquinoline core of the target compound. This could influence solubility and target selectivity .
- Functional Diversity: The fluoroquinolone analog () includes halogen and carboxylate groups, typical of antibiotics targeting DNA gyrase. The target compound lacks these but may exhibit distinct enzyme inhibitory properties due to its sulfonamide and oxo groups .
Pharmacological Implications
- HIV Integrase Inhibition: Styrylquinoline derivatives () show moderate activity, attributed to the nitro and hydroxyl groups.
- Antibacterial Potential: While the fluoroquinolone analog () is structurally optimized for bacterial targets, the target compound’s simpler structure may allow for exploration in other therapeutic areas, such as kinase inhibition .
Biological Activity
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives. Its structure can be represented as follows:
This compound features a quinoline moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that related quinoline derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values as low as 1.2 µM . The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis, evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .
Antibacterial Activity
The compound also shows antibacterial properties . A related study indicated that quinoline derivatives could inhibit bacterial growth effectively, particularly against strains like MRSA (Methicillin-resistant Staphylococcus aureus). The inhibition zones observed were significantly larger than those for conventional antibiotics like cefixime and azithromycin . Molecular docking studies suggested strong binding affinities to key bacterial targets, enhancing its potential as an antibacterial agent .
Antiplatelet Activity
Moreover, this compound has been associated with antiplatelet activity . Research indicates that quinoline derivatives can inhibit cyclooxygenase enzymes, leading to reduced thromboxane A2 levels and subsequent inhibition of platelet aggregation . This property suggests potential therapeutic applications in cardiovascular diseases.
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Cell Cycle Regulation : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Modulates apoptotic pathways through caspase activation.
- Enzyme Inhibition : Acts as an inhibitor of cyclooxygenase enzymes affecting platelet function.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
